molecular formula C10H7Br2FN2O2 B12761242 Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide CAS No. 84044-36-0

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide

Cat. No.: B12761242
CAS No.: 84044-36-0
M. Wt: 365.98 g/mol
InChI Key: JPIUMANCTCJJJR-UHFFFAOYSA-N
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Description

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromomethyl and fluoro substituents in the quinoxaline ring enhances its reactivity and biological properties.

Preparation Methods

The synthesis of Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide typically involves the bromination of 2,3-dimethylquinoxaline 1,4-dioxide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, and a base like triethylamine. The reaction conditions are carefully controlled to ensure the selective bromination at the 2 and 3 positions of the quinoxaline ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activity.

    Reduction: Reduction reactions can convert the N-oxide group to an amine, altering the compound’s reactivity and biological properties.

    Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide involves its interaction with cellular components, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and inhibition of replication. This mechanism is particularly relevant in its anticancer and antimicrobial activities. The molecular targets and pathways involved include DNA polymerases, topoisomerases, and various enzymes involved in DNA repair .

Comparison with Similar Compounds

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide can be compared with other quinoxaline derivatives, such as:

Properties

CAS No.

84044-36-0

Molecular Formula

C10H7Br2FN2O2

Molecular Weight

365.98 g/mol

IUPAC Name

2,3-bis(bromomethyl)-6-fluoro-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C10H7Br2FN2O2/c11-4-9-10(5-12)15(17)8-3-6(13)1-2-7(8)14(9)16/h1-3H,4-5H2

InChI Key

JPIUMANCTCJJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N(C(=C([N+]2=O)CBr)CBr)[O-]

Origin of Product

United States

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